Nemazolin

Übersicht

Beschreibung

Naphazolin ist ein sympathomimetisches Vasokonstriktor, das hauptsächlich zur symptomatischen Linderung von Rötungen und Juckreiz des Auges sowie zur Behandlung von verstopfter Nase eingesetzt wird . Es ist ein schnell wirkendes Imidazolinderivat, das an α-adrenergen Rezeptoren in den Arteriolen der Bindehaut und der Nasenschleimhaut wirkt, was zu einer Vasokonstriktion und einer Verringerung der Kongestion führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Naphazolin wird aus 1-Naphthylacetonitril synthetisiert. Die Synthese beinhaltet die Reaktion von 1-Naphthylacetonitril mit Ethanol unter Bildung eines Iminoesters, der dann mit Ethylendiamin eine Heterocyclisierung unter Bildung des gewünschten Imidazolinderivats durchläuft . Die Reaktionsbedingungen umfassen typischerweise das Rückflussköcheln der Reaktanten für etwa 2 Stunden .

Industrielle Produktionsmethoden

Dieser Zwischenstoff wird dann mit Ethylendiamin umgesetzt, um Naphazolin zu erzeugen, das anschließend durch Zugabe von konzentrierter Salzsäure in Naphazolinhydrochlorid umgewandelt wird .

Wissenschaftliche Forschungsanwendungen

Naphazolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Naphazolin wirkt, indem es α-adrenerge Rezeptoren in den Arteriolen der Bindehaut und der Nasenschleimhaut stimuliert, was zu einer Vasokonstriktion und einer Verringerung der Kongestion führt . Es bewirkt die Freisetzung von Noradrenalin in sympathischen Nerven, das an α-adrenergen Rezeptoren bindet und eine Vasokonstriktion induziert .

Wirkmechanismus

Mode of Action

Nemazoline functions by stimulating alpha adrenergic receptors in arterioles, leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction . This results in the reduction of blood flow in the nasal passages, thereby relieving nasal congestion .

Biochemical Pathways

It is known that the drug’s action involves the stimulation of alpha adrenergic receptors and the subsequent release of norepinephrine . This leads to vasoconstriction and a decrease in blood flow in the nasal passages .

Pharmacokinetics

As a nasal decongestant, it is typically administered topically in the form of nasal drops or spray . This allows for direct action on the nasal mucosa, potentially leading to rapid onset of action .

Result of Action

The primary result of Nemazoline’s action is the relief of nasal congestion . By causing vasoconstriction in the nasal arterioles, it reduces blood flow and swelling in the nasal passages, thereby alleviating symptoms of congestion .

Action Environment

The efficacy and stability of Nemazoline can be influenced by various environmental factors. It is generally recommended to store the drug in a cool, dry place away from light to maintain its stability .

Biochemische Analyse

Biochemical Properties

Nemazoline interacts with alpha 1 and alpha 2 receptors in the nasal mucosa . The nature of these interactions involves the agonistic activity on alpha 1 receptors and antagonistic activity on alpha 2 receptors . This dual activity contributes to its effectiveness as a nasal decongestant .

Cellular Effects

The cellular effects of Nemazoline are primarily observed in the nasal mucosa cells . By interacting with the alpha 1 and alpha 2 receptors, Nemazoline influences cell signaling pathways, potentially affecting gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of Nemazoline involves its binding interactions with alpha 1 and alpha 2 receptors . As an alpha 1 agonist and alpha 2 antagonist, Nemazoline can influence enzyme activation or inhibition and induce changes in gene expression

Temporal Effects in Laboratory Settings

It has been noted that Nemazoline is more long-lasting than oxymetazoline on canine nasal mucosa

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphazoline is synthesized from 1-naphthylacetonitrile. The synthesis involves the reaction of 1-naphthylacetonitrile with ethanol to form an iminoester, which then undergoes heterocyclization with ethylenediamine to produce the desired imidazoline derivative . The reaction conditions typically involve refluxing the reactants for about 2 hours .

Industrial Production Methods

This intermediate is then reacted with ethylenediamine to produce naphazoline, which is subsequently converted to naphazoline hydrochloride by adding concentrated hydrochloric acid .

Analyse Chemischer Reaktionen

Reaktionstypen

Naphazolin unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution und Komplexbildung. Eine bemerkenswerte Reaktion ist die nukleophile Substitution mit 1,2-Naphthochinon-4-sulfonat-Natriumsalz in alkalischem Medium bei 80 °C unter Bildung eines orange/roten Produkts .

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: 1,2-Naphthochinon-4-sulfonat-Natriumsalz in alkalischem Medium bei 80 °C.

Komplexbildung: Es wurden verschiedene spektrophotometrische Methoden zur Bestimmung von Naphazolin in pharmazeutischen Formulierungen entwickelt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehört der orange/rote Komplex, der mit 1,2-Naphthochinon-4-sulfonat gebildet wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxymetazolin: Ein weiteres Imidazolinderivat, das als Nasenspray verwendet wird.

Tetrahydrozolin: Wird in Augentropfen zur Linderung von Rötungen verwendet.

Phenylephrin: Ein häufiges Nasenspray und Vasokonstriktor.

Einzigartigkeit

Naphazolin ist einzigartig durch seine schnelle Wirkung und seine doppelte Verwendung in Augen- und Nasenpräparaten . Im Gegensatz zu einigen anderen Vasokonstriktoren ist es wirksam, sowohl Rötungen als auch Verstopfungen in kurzer Zeit zu reduzieren .

Eigenschaften

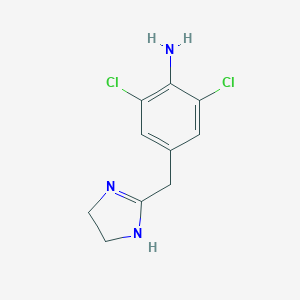

IUPAC Name |

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9/h3-4H,1-2,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNNRWAIGIEAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156729 | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130759-56-7 | |

| Record name | Nemazoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130759567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV3YCP28R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.